molecular formula C14H13NO3 B11866699 Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- CAS No. 38105-26-9

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)-

Cat. No.: B11866699
CAS No.: 38105-26-9
M. Wt: 243.26 g/mol
InChI Key: RLBVXZVYDBANEV-UHFFFAOYSA-N
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Description

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is a chemical compound that belongs to the class of hydroxylamine derivatives It is characterized by the presence of both acetyl and naphthyl groups attached to the hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- typically involves the acetylation of hydroxylamine derivatives. One common method is the reaction of 2-naphthylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, deacetylated hydroxylamine, and substituted naphthylamine derivatives. These products have distinct chemical and physical properties that make them useful in various applications .

Scientific Research Applications

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.

    Biology: This compound is studied for its potential biological activity, including its role as an intermediate in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form reactive intermediates.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- involves its ability to undergo redox reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in therapeutic effects or toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxylamine, N,O-diacetyl-N-(2-naphthyl)- is unique due to the presence of both acetyl and naphthyl groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research .

Properties

CAS No.

38105-26-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

[acetyl(naphthalen-2-yl)amino] acetate

InChI

InChI=1S/C14H13NO3/c1-10(16)15(18-11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3

InChI Key

RLBVXZVYDBANEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=CC=CC=C2C=C1)OC(=O)C

Origin of Product

United States

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